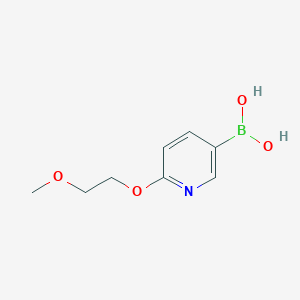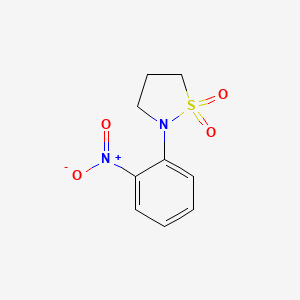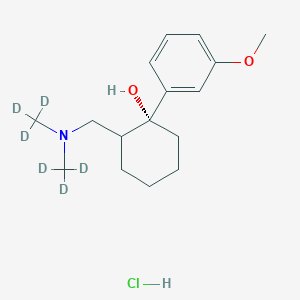
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride
Vue d'ensemble
Description
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride (Methyl-4-ABPC-DHC) is a synthetic organic compound with a wide range of research applications. It is a chiral molecule with a four-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions and a carboxylate group at the 4 position. Methyl-4-ABPC-DHC is used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and laboratory experiments.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
The compound is structurally related to piperidine derivatives, which are frequently used in synthetic organic chemistry. For instance, piperidine carboxylates serve as intermediates in the synthesis of complex molecules, such as oxindoles, via palladium-catalyzed C-H functionalization techniques. These methodologies are crucial for developing novel medicinal chemistry syntheses, including inhibitors for enzymes like serine palmitoyl transferase (Magano et al., 2014). Similarly, novel heterocyclic amino acids have been synthesized from piperidine-4-carboxylic acids, which serve as achiral and chiral building blocks in medicinal chemistry (Matulevičiūtė et al., 2021).
Applications in Medicinal Chemistry
Derivatives of piperidine carboxylates have shown potential in the discovery of new therapeutic agents. For example, modifications of the piperidine scaffold have led to the development of potent anticancer agents, as demonstrated by the synthesis and evaluation of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole moieties (Rehman et al., 2018). These compounds exhibit significant anticancer activity, highlighting the importance of such derivatives in drug development.
Catalysis and Chemical Transformations
Piperidine derivatives also play a vital role in catalysis and as intermediates in complex chemical transformations. For example, the use of piperidine in the synthesis of nitriles and dihydropyridines demonstrates the versatility of these compounds in facilitating various chemical reactions, including cardiovascular drug synthesis (Krauze et al., 2004).
Propriétés
IUPAC Name |
methyl 1-(4-aminobutyl)piperidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.2ClH/c1-15-11(14)10-4-8-13(9-5-10)7-3-2-6-12;;/h10H,2-9,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBXIDKIOJVAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone](/img/structure/B1431669.png)
![2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid](/img/structure/B1431672.png)







![6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide](/img/structure/B1431685.png)



